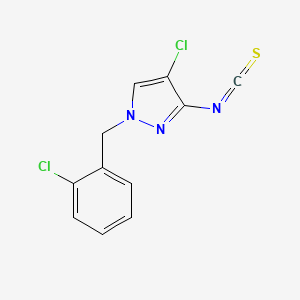

4-chloro-1-(2-chlorobenzyl)-3-isothiocyanato-1H-pyrazole

Description

4-Chloro-1-(2-chlorobenzyl)-3-isothiocyanato-1H-pyrazole is a halogenated pyrazole derivative characterized by a 1H-pyrazole core substituted with a 2-chlorobenzyl group at position 1, an isothiocyanate group at position 3, and a chlorine atom at position 4. The compound’s structure combines electron-withdrawing groups (chlorine and isothiocyanate) with a lipophilic benzyl moiety, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-chloro-1-[(2-chlorophenyl)methyl]-3-isothiocyanatopyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N3S/c12-9-4-2-1-3-8(9)5-16-6-10(13)11(15-16)14-7-17/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDWQXYRQLKDIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C(=N2)N=C=S)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2-chlorobenzyl)-3-isothiocyanato-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Addition of the Isothiocyanate Group: The final step involves the reaction of the chlorobenzyl-substituted pyrazole with thiophosgene or ammonium thiocyanate to introduce the isothiocyanate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Isothiocyanate Group Reactions

The isothiocyanate group (-NCS) is highly reactive, participating in nucleophilic substitution and hydrolysis:

-

Nucleophilic Attack : The isothiocyanate undergoes reactions with nucleophiles (e.g., amines, hydroxyl groups) to form thioureas or thiocyanates. For example, treatment with primary amines yields substituted thioureas via a two-step mechanism involving nucleophilic addition and elimination .

-

Hydrolysis : Acidic or basic conditions can hydrolyze the isothiocyanate to thiocyanic acid (HSCN) or isocyanate intermediates, which may further react with water or alcohols to form carbamates.

Chloro Substituent Reactivity

-

Substitution : Chlorine displacement may occur with strong nucleophiles (e.g., thiols, amines) under catalytic or high-temperature conditions, though this is less common in pyrazole systems .

Electrophilic Aromatic Substitution

The pyrazole ring’s reactivity is influenced by its electron-deficient nature (due to electronegative substituents). Potential reactions include:

-

Halogenation : Pyrazoles are typically deactivated toward electrophilic substitution, but chlorination or bromination may occur under extreme conditions (e.g., fuming sulfuric acid

Scientific Research Applications

Scientific Research Applications

The compound's unique structure enables various applications across multiple domains:

Medicinal Chemistry

- Antimicrobial Activity : Preliminary studies indicate that compounds similar to 4-chloro-1-(2-chlorobenzyl)-3-isothiocyanato-1H-pyrazole exhibit significant antifungal and antibacterial properties. The isothiocyanate group enhances its reactivity, allowing it to interact with microbial targets effectively.

- Potential Anticancer Properties : Research has explored its ability to inhibit tumor growth, likely through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines .

Agrochemicals

- The compound's biological activities make it a candidate for developing new agrochemical agents aimed at controlling fungal pathogens affecting crops. Its effectiveness against pathogens such as Gibberella zeae and Fusarium oxysporum has been noted.

Materials Science

- As a building block in organic synthesis, it can be used to create more complex molecules with tailored properties for specialty applications in materials science.

Case Study 1: Antimicrobial Effects

In a study examining the antimicrobial efficacy of various pyrazole derivatives, this compound demonstrated significant activity against several bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cytotoxicity in Cancer Cells

A recent investigation assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that it exhibited an IC50 value indicative of potent anticancer activity, warranting further exploration into its therapeutic potential against malignancies .

Mechanism of Action

The mechanism of action of 4-chloro-1-(2-chlorobenzyl)-3-isothiocyanato-1H-pyrazole involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites in biological molecules, such as proteins and DNA, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

4-Chloro-1-(2-chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole

- Key Difference : Addition of a fluorine atom at the 6-position of the benzyl ring.

4-Chloro-1-(4-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole

1-[(2-Chloro-4-fluorophenyl)methyl]-3-isothiocyanato-1H-pyrazole

- Key Difference : Fluorine at the 4-position and chlorine at the 2-position of the benzyl ring.

Halogen Substitution on the Pyrazole Ring

4-Bromo-1-(2-chloro-benzyl)-3-isothiocyanato-1H-pyrazole

- Key Difference : Bromine replaces chlorine at position 4 of the pyrazole ring.

- Impact : Bromine’s larger atomic radius increases molecular weight (328.61 g/mol vs. ~303.57 g/mol for the chloro analog) and polarizability, which could enhance halogen bonding interactions in crystal structures or protein-ligand complexes. This compound is also discontinued .

Comparative Analysis Table

Research Implications and Limitations

- Electronic Effects : Fluorine and bromine substitutions offer tunable electronic properties, but their impact on bioactivity remains underexplored in the available literature.

- Safety Considerations : GHS data for the 2-chloro-4-fluoro analog emphasize the need for rigorous safety protocols during handling .

Biological Activity

4-Chloro-1-(2-chlorobenzyl)-3-isothiocyanato-1H-pyrazole is a synthetic organic compound belonging to the pyrazole class, characterized by its unique structure that includes a pyrazole ring, a chlorobenzyl group, and an isothiocyanate functional group. Its molecular formula is with a molar mass of 284.16 g/mol . This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

The isothiocyanate group present in this compound is known for its reactivity, which contributes significantly to the compound's biological activity. Research indicates that compounds with similar structures exhibit notable efficacy against various pathogens. For instance, studies have shown that derivatives of pyrazole demonstrate significant antimicrobial activities against bacteria such as Staphylococcus aureus and fungi like Candida albicans.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.22 - 0.25 | Staphylococcus aureus |

| 5-Chloro-3-methyl-1H-pyrazole-4-carbonyl isothiocyanate | 0.50 | Fusarium oxysporum |

| 1-(4-Bromophenyl)-3-isothiocyanato-1H-pyrazole | 0.30 | Escherichia coli |

The mechanism through which this compound exerts its biological effects involves the formation of covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to enzyme inhibition and disruption of cellular processes . The presence of the chlorobenzyl group may enhance the lipophilicity of the compound, facilitating better cell membrane penetration.

Case Studies

A study published in ACS Omega evaluated various pyrazole derivatives, including this compound, revealing significant antimicrobial efficacy with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against selected pathogens . This study also highlighted the compound's ability to inhibit biofilm formation, which is crucial for treating persistent infections.

Comparative Analysis

In comparison to other pyrazole derivatives, this compound stands out due to its unique substitution pattern that enhances biological activity:

| Compound Name | Key Features |

|---|---|

| This compound | High reactivity; potent antimicrobial properties |

| 5-Chloro-3-methyl-1H-pyrazole-4-carbonyl isothiocyanate | Exhibits antifungal activity |

| 1-(4-Bromophenyl)-3-isothiocyanato-1H-pyrazole | Known for antibacterial properties |

Research Applications

The potential applications of this compound extend beyond antimicrobial activity. It has been explored for:

Medicinal Chemistry : As a lead compound in drug development targeting various diseases due to its diverse biological activities.

Agricultural Chemistry : Investigated for its effectiveness as a pesticide or fungicide due to its antifungal properties.

Material Science : Utilized in synthesizing specialty chemicals and materials owing to its unique chemical structure and reactivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-1-(2-chlorobenzyl)-3-isothiocyanato-1H-pyrazole?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution. React 4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-amine with thiophosgene in anhydrous dichloromethane under inert atmosphere (N₂) at 0–5°C. Monitor reaction progression by TLC (hexane:ethyl acetate, 3:1). Purify via column chromatography (silica gel, gradient elution). Confirm intermediate formation using FT-IR to track the disappearance of the amine N–H stretch (~3300 cm⁻¹) and emergence of the isothiocyanate band (~2050 cm⁻¹) .

Q. How should researchers characterize this compound structurally?

- Methodological Answer :

- Spectroscopy : Use / NMR (DMSO-d₆) to confirm substituent positions. The isothiocyanate group (–NCS) appears as a singlet at ~125 ppm in NMR.

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]⁺ peak at m/z 326.9842).

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (acetonitrile/ethanol). Refine using SHELXL (space group parameters, R₁ < 0.05) .

Q. What are the stability and storage recommendations for this compound?

- Methodological Answer : Store in amber vials under anhydrous conditions (desiccator, silica gel) at room temperature. Avoid repeated freeze-thaw cycles, as moisture promotes hydrolysis of the isothiocyanate group to thiourea. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water) .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use a fume hood for synthesis and purification.

- Spill Management : Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite.

- Exposure : For skin contact, rinse with 0.1 M NaOH (pH 10–12) to hydrolyze residual isothiocyanate, followed by soap and water .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrazole core be achieved?

- Methodological Answer :

- Cross-Coupling : Employ palladium-catalyzed Suzuki-Miyaura reactions. For example, substitute the 2-chlorobenzyl group with aryl boronic acids (Pd(OAc)₂, XPhos ligand, K₂CO₃, DMF/H₂O, 80°C).

- Electrophilic Substitution : Use iodine monochloride (ICl) in acetic acid to halogenate the pyrazole C-5 position selectively. Monitor regioselectivity via NMR integration .

Q. What computational methods elucidate the compound’s reactivity and electronic properties?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model the isothiocyanate group’s electrophilicity. Analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps to predict nucleophilic attack sites. Validate with experimental kinetic studies (e.g., reaction with n-butylamine) .

Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved during structural analysis?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7 Å) for high-resolution data.

- Refinement : For twinned crystals, apply SHELXD for phase solution and SHELXL with TWIN/BASF commands. Model disorder using PART instructions and restrain anisotropic displacement parameters (ADPs) .

Q. What strategies optimize structure-activity relationships (SAR) for biological applications?

- Methodological Answer :

- Analog Synthesis : Replace the 2-chlorobenzyl group with electron-withdrawing (e.g., –CF₃) or donating (–OCH₃) substituents.

- Bioassays : Test analogs against carbonic anhydrase isoforms (e.g., hCA II/IX) via stopped-flow CO₂ hydration assay. Correlate IC₅₀ values with computed binding energies (AutoDock Vina) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.